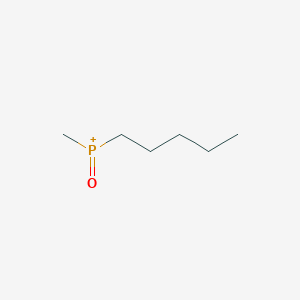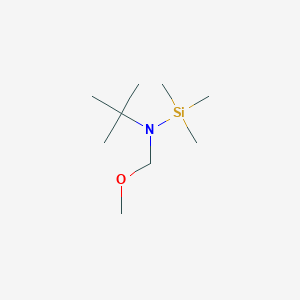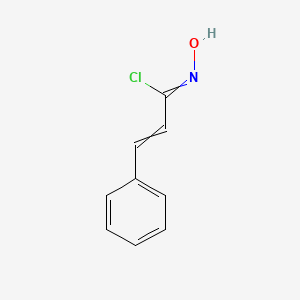
N-Hydroxy-3-phenylprop-2-enimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-3-phenylprop-2-enimidoyl chloride is an organic compound that belongs to the class of imidoyl chlorides These compounds are characterized by the presence of a carbon-nitrogen double bond (C=N) with a hydroxyl group attached to the nitrogen atom and a chloride group attached to the carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Hydroxy-3-phenylprop-2-enimidoyl chloride can be synthesized through the reaction of N-hydroxy-3-phenylprop-2-enamide with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂). The reaction typically takes place under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
N-Hydroxy-3-phenylprop-2-enamide+SOCl2→N-Hydroxy-3-phenylprop-2-enimidoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound would likely involve the use of large-scale chlorination reactors with precise control over temperature and pressure to optimize yield and purity. The use of continuous flow reactors could enhance the efficiency of the process by allowing for better control over reaction parameters and minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-3-phenylprop-2-enimidoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by various nucleophiles, such as amines, alcohols, or thiols, to form corresponding imidoyl derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N-hydroxy-3-phenylprop-2-enamide and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation to form N-hydroxy-3-phenylprop-2-enimidoyl oxide or reduction to form N-hydroxy-3-phenylprop-2-enamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions of acids or bases can be used to hydrolyze the compound.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents such as sodium borohydride can be used under mild conditions.
Major Products Formed
Substitution Reactions: Formation of N-substituted imidoyl derivatives.
Hydrolysis: Formation of N-hydroxy-3-phenylprop-2-enamide.
Oxidation and Reduction: Formation of N-hydroxy-3-phenylprop-2-enimidoyl oxide or N-hydroxy-3-phenylprop-2-enamine.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-3-phenylprop-2-enimidoyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies exploring the biological activity of imidoyl derivatives, including their antimicrobial and anti-inflammatory properties.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of N-Hydroxy-3-phenylprop-2-enimidoyl chloride involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in medicinal chemistry, the compound may interact with enzyme active sites, leading to inhibition or activation of enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxy-3-phenylprop-2-enamide: Similar structure but lacks the chloride group, making it less reactive in substitution reactions.
N-Hydroxy-3-phenylprop-2-enimidoyl bromide: Similar reactivity but with a bromide group instead of chloride, which can affect the rate and selectivity of reactions.
N-Hydroxy-3-phenylprop-2-enimidoyl fluoride: More reactive due to the presence of a fluoride group, which can lead to different reaction pathways.
Uniqueness
N-Hydroxy-3-phenylprop-2-enimidoyl chloride is unique due to its balanced reactivity, making it suitable for a wide range of chemical transformations. Its chloride group provides a good leaving group for substitution reactions, while the hydroxyl group offers additional sites for functionalization.
Eigenschaften
CAS-Nummer |
105363-16-4 |
|---|---|
Molekularformel |
C9H8ClNO |
Molekulargewicht |
181.62 g/mol |
IUPAC-Name |
N-hydroxy-3-phenylprop-2-enimidoyl chloride |
InChI |
InChI=1S/C9H8ClNO/c10-9(11-12)7-6-8-4-2-1-3-5-8/h1-7,12H |
InChI-Schlüssel |
PJTPQUZVZPDJOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=NO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


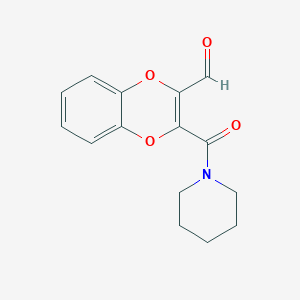
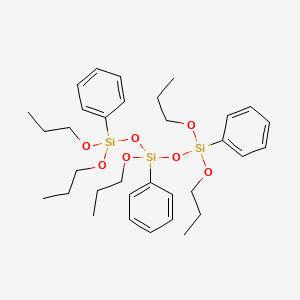

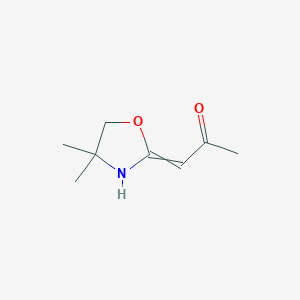
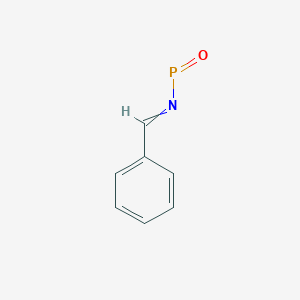
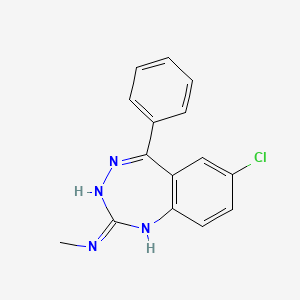
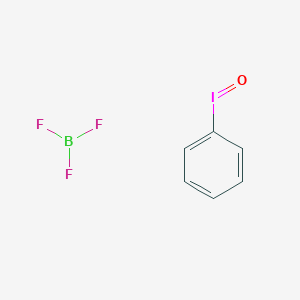
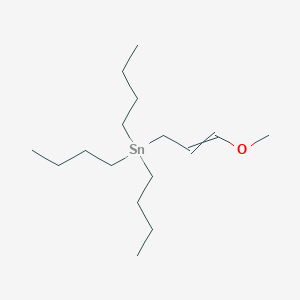

![2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14317353.png)

![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)
